molecular formula C10H19FN2O2 B11771785 tert-Butyl((3S,4S)-4-(fluoromethyl)pyrrolidin-3-yl)carbamic acid

tert-Butyl((3S,4S)-4-(fluoromethyl)pyrrolidin-3-yl)carbamic acid

Katalognummer: B11771785
Molekulargewicht: 218.27 g/mol
InChI-Schlüssel: BZNBHARVKIIOPC-JGVFFNPUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl((3S,4S)-4-(fluoromethyl)pyrrolidin-3-yl)carbamic acid is a compound of interest in various fields of scientific research. This compound features a pyrrolidine ring substituted with a fluoromethyl group and a carbamic acid moiety, making it a versatile molecule for synthetic and medicinal chemistry.

Vorbereitungsmethoden

The synthesis of tert-Butyl((3S,4S)-4-(fluoromethyl)pyrrolidin-3-yl)carbamic acid typically involves multiple steps, starting from commercially available starting materials. The synthetic route often includes the formation of the pyrrolidine ring, introduction of the fluoromethyl group, and subsequent attachment of the carbamic acid moiety. Reaction conditions may vary, but common reagents include bases, solvents, and protecting groups to ensure the desired stereochemistry and functional group compatibility.

Analyse Chemischer Reaktionen

tert-Butyl((3S,4S)-4-(fluoromethyl)pyrrolidin-3-yl)carbamic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium azide or potassium cyanide.

    Hydrolysis: The carbamic acid moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Wissenschaftliche Forschungsanwendungen

tert-Butyl((3S,4S)-4-(fluoromethyl)pyrrolidin-3-yl)carbamic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Wirkmechanismus

The mechanism of action of tert-Butyl((3S,4S)-4-(fluoromethyl)pyrrolidin-3-yl)carbamic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity and selectivity, while the carbamic acid moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect.

Vergleich Mit ähnlichen Verbindungen

tert-Butyl((3S,4S)-4-(fluoromethyl)pyrrolidin-3-yl)carbamic acid can be compared with other similar compounds, such as:

    tert-Butyl((3S,4S)-4-(chloromethyl)pyrrolidin-3-yl)carbamic acid: This compound has a chloromethyl group instead of a fluoromethyl group, which can affect its reactivity and biological activity.

    tert-Butyl((3S,4S)-4-(bromomethyl)pyrrolidin-3-yl)carbamic acid: The presence of a bromomethyl group can lead to different chemical and biological properties compared to the fluoromethyl derivative.

    tert-Butyl((3S,4S)-4-(hydroxymethyl)pyrrolidin-3-yl)carbamic acid: The hydroxymethyl group can introduce additional hydrogen bonding interactions, potentially altering the compound’s behavior in chemical and biological systems.

Eigenschaften

Molekularformel

C10H19FN2O2

Molekulargewicht

218.27 g/mol

IUPAC-Name

tert-butyl-[(3S,4S)-4-(fluoromethyl)pyrrolidin-3-yl]carbamic acid

InChI

InChI=1S/C10H19FN2O2/c1-10(2,3)13(9(14)15)8-6-12-5-7(8)4-11/h7-8,12H,4-6H2,1-3H3,(H,14,15)/t7-,8+/m0/s1

InChI-Schlüssel

BZNBHARVKIIOPC-JGVFFNPUSA-N

Isomerische SMILES

CC(C)(C)N([C@@H]1CNC[C@@H]1CF)C(=O)O

Kanonische SMILES

CC(C)(C)N(C1CNCC1CF)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.